2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Overview
Description
2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of the thieno[2,3-d]pyrimidine core in this compound suggests potential biological activity, as this scaffold is known for its diverse pharmacological properties .
Preparation Methods
The synthesis of 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form the thieno[2,3-d]pyrimidine core .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, using appropriate reagents and catalysts
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: The compound’s structure suggests it may interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, such as:
- 5-(4-Chlorophenyl)-2,4,6-trichloropyrimidine
- 2-(1-Piperazinyl)-4,6-dichloropyrimidine
- N-(5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N-(2,5-dimethylphenyl)amine .
The unique combination of the thieno[2,3-d]pyrimidine core with the sulfanyl and benzodioxin moieties in 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone distinguishes it from other related compounds .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3S2/c23-15-4-1-13(2-5-15)16-10-29-21-20(16)22(25-12-24-21)30-11-17(26)14-3-6-18-19(9-14)28-8-7-27-18/h1-6,9-10,12H,7-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRJRYRRQJBCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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